1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
This compound is a novel derivative that has been synthesized and evaluated for its potential biological activities . It contains a pyrazine-2-carbonyl group attached to a piperazine ring, which is further connected to a phenyl group. The compound is part of a series of derivatives that have been designed for their potential therapeutic properties .
Synthesis Analysis
The synthesis of this compound involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a pyrazine-2-carbonyl group attached to a piperazine ring . Further details about the specific reactions and conditions used in the synthesis process would require access to the original synthesis protocols.Scientific Research Applications
Chemical Synthesis and Reactions
1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is involved in the synthesis of complex heterocyclic compounds. These compounds are synthesized via various reactions, including diazotization, coupling, and Michael addition reactions, to afford derivatives with potential biological activities. For example, the synthesis of heterocyclic compounds involving reactions with phenyl isothiocyanate and active halogen-containing compounds has been reported, leading to the formation of thiazole derivatives with antiviral activity against HSV1 and HAV-MBB (Attaby et al., 2006). Similarly, electrochemical syntheses based on the oxidation of related compounds in the presence of nucleophiles have been explored, yielding arylthiobenzazoles through Michael addition reactions (Amani & Nematollahi, 2012).
Pharmacological Activities
Compounds synthesized from this compound have been evaluated for various pharmacological activities. A notable example includes the synthesis of pyrazoles leading to the identification of a σ1 receptor antagonist clinical candidate for pain management, highlighting significant aqueous solubility and antinociceptive properties in mice models (Díaz et al., 2020). Another study focused on the synthesis of novel protoporphyrinogen oxidase inhibitors, showing excellent herbicidal activity and inhibition against the target enzyme, indicating potential agricultural applications (Li et al., 2008).
Future Directions
The future directions for this compound could involve further evaluation of its biological activities, optimization of its synthesis process, and exploration of its potential therapeutic applications. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the catalytical activity of Poly (ADP-Ribose) Polymerase (PARP1), enhance the cleavage of PARP1, enhance the phosphorylation of H2AX, and increase CASPASE 3/7 activity .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that the physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly influence its pharmacokinetic profile .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It is known that environmental factors can significantly influence the action of a compound .
properties
IUPAC Name |
1-[4-[4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14(26)15-2-4-16(5-3-15)24-8-10-25(11-9-24)20(27)18-13-28-19(23-18)17-12-21-6-7-22-17/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPJTTGEAORRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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